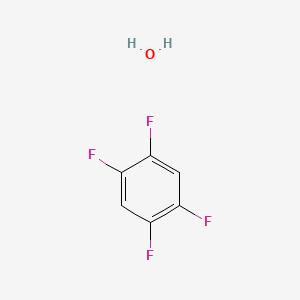

1,2,4,5-Tetrafluorobenzene;hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

827046-85-5 |

|---|---|

Molecular Formula |

C6H4F4O |

Molecular Weight |

168.09 g/mol |

IUPAC Name |

1,2,4,5-tetrafluorobenzene;hydrate |

InChI |

InChI=1S/C6H2F4.H2O/c7-3-1-4(8)6(10)2-5(3)9;/h1-2H;1H2 |

InChI Key |

VFNGGCYBTFMKEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)F.O |

Origin of Product |

United States |

Unveiling the Hydrate Complexes of 1,2,4,5 Tetrafluorobenzene

The study of 1,2,4,5-tetrafluorobenzene (B1209435) and its interactions with water molecules to form hydrate (B1144303) complexes sits (B43327) at the intersection of fluorine chemistry and the physics of intermolecular forces. This highly fluorinated aromatic compound serves as a model system for understanding how non-covalent interactions govern the formation of molecular clusters and condensed-phase structures.

Theoretical and Computational Investigations of 1,2,4,5 Tetrafluorobenzene Hydrate Systems

Quantum Chemical Methodologies Applied to 1,2,4,5-Tetrafluorobenzene (B1209435) Hydrate (B1144303) Complexes

Quantum chemical methods are essential for accurately describing the intermolecular forces that govern the structure and stability of hydrate complexes. These methods provide detailed insights into the guest-host interactions at the electronic level.

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) has become a primary tool for investigating clathrate hydrates due to its favorable balance of computational cost and accuracy. DFT calculations are widely used to determine the optimized geometries, interaction energies, and vibrational frequencies of guest-host systems. For instance, in studies of CO2 hydrates, DFT has been employed to analyze stability, guest saturation energetics, and cage deformations. mdpi.com

Table 1: Representative DFT Functionals for Hydrate Studies

| Functional | Type | Key Features | Common Application |

| B3LYP | Hybrid GGA | Popular for general-purpose calculations, good for geometries. | Geometry optimization and frequency calculations. researchgate.netamazonaws.com |

| ωB97X-D3 | Range-separated hybrid | Good for non-covalent interactions due to included dispersion correction. | High-accuracy single-point energy corrections. researchgate.net |

| M06-2X | Hybrid meta-GGA | Broad applicability, performs well for thermochemistry and kinetics. | High-accuracy single-point energy corrections. researchgate.net |

| PW86PBE-XDM | GGA with dispersion | Specifically designed to capture long-range dispersion interactions. | Guest-host interaction potential energy surfaces. aip.org |

Ab Initio Methods (e.g., MP2, Coupled-Cluster) for High-Accuracy Studies of Hydrate Complexes

For benchmark-quality results, more computationally intensive ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are employed. Coupled-cluster, particularly with single, double, and perturbative triple excitations [CCSD(T)], is often considered the "gold standard" in quantum chemistry for its high accuracy in describing electron correlation, which is vital for weak interactions. aps.org

While applying CCSD(T) to a full periodic clathrate system is computationally prohibitive, it is invaluable for calibrating less expensive methods like DFT and for studying smaller fragments of the hydrate complex, such as the interaction of a single 1,2,4,5-tetrafluorobenzene molecule with a single water cage. iaea.orgresearchgate.net For example, CCSD(T) has been used as a reference to show that standard DFT dispersion corrections can overestimate interaction energies for cations in aqueous solutions, highlighting the need for careful benchmarking. arxiv.org The Fock space coupled-cluster method has also proven effective for accurately calculating potential energy curves and spectroscopic constants in molecular systems. mdpi.com

MP2 offers a good compromise between cost and accuracy and has been successfully used to study water clusters, providing results for structures and energetics that are in good agreement with more advanced methods. amazonaws.comresearchgate.net These high-accuracy methods are crucial for creating reliable benchmark data sets that can be used to develop and validate more efficient computational models, like force fields or machine learning potentials. amazonaws.comaps.org

Basis Set Selection and Dispersion Correction Considerations in Hydrate Calculations

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set and the proper treatment of London dispersion forces. crystalsolutions.eu Basis sets are sets of mathematical functions used to build molecular orbitals. For non-covalent interactions, such as those in hydrate systems, augmented correlation-consistent basis sets, like aug-cc-pVDZ and aug-cc-pVTZ, are often required. iaea.orgresearchgate.net These sets include diffuse functions that are essential for accurately describing the electron density far from the atomic nuclei, which is critical for van der Waals interactions. nih.gov

Standard DFT functionals often fail to capture long-range dispersion forces, which are a key component of the guest-host stabilization in clathrates. mdpi.comcrystalsolutions.eu To remedy this, empirical dispersion corrections, such as Grimme's D3 or D4 schemes, are added to the DFT energy. crystalsolutions.eu However, these corrections must be applied with care. For instance, it has been shown that standard D3 corrections, which use coefficients based on neutral atoms, can be inaccurate for ions in solution, leading to an overestimation of interactions. arxiv.org

Another important consideration is the basis set superposition error (BSSE), a spurious stabilization that can occur when using incomplete basis sets to study intermolecular complexes. crystalsolutions.eu The geometrical counterpoise correction (gCP) is one method developed to counteract this error, ensuring that the calculated binding energies are more reliable. crystalsolutions.eu

Molecular Dynamics Simulations for Hydrate Formation and Dynamics

While quantum chemical methods provide a static, high-accuracy picture of hydrate systems, Molecular Dynamics (MD) simulations are used to explore their dynamic behavior over time. MD simulations model the movements of atoms and molecules, offering insights into processes like hydrate formation, dissociation, and the confinement of guest molecules. mdpi.com

Application of Neural Network Potentials in Molecular Dynamics Studies of Hydrate Phases

A significant advancement in MD simulations is the use of machine learning, particularly Neural Network Potentials (NNPs). nih.gov Traditional MD relies on classical force fields, which are computationally efficient but may lack the accuracy to describe complex interactions. NNPs bridge this gap by learning the potential energy surface from high-accuracy quantum chemistry data (often DFT or even coupled-cluster). nih.govarxiv.org

This approach allows for simulations with an accuracy close to the underlying quantum method but at a fraction of the computational cost. arxiv.org NNPs are highly flexible and can capture the complex, many-body nature of interactions in condensed-phase systems like clathrate hydrates. nih.gov For instance, NNPs have been developed to study CO2 confined in clathrate cages, accurately reproducing DFT-level energies and enabling detailed spectral simulations. aip.org The development of equivariant neural networks, which respect the fundamental symmetries of 3D space, has further enhanced the accuracy and reliability of these models. nih.gov Software packages like TorchMD-Net are making these advanced potentials more accessible and efficient for the scientific community. arxiv.org This methodology has been successfully applied to simulate liquid water with coupled-cluster accuracy, a testament to its power and potential for studying complex hydrate systems. aps.org

Table 2: Comparison of Simulation Methods for Hydrates

| Method | Strengths | Limitations | Typical Application |

| Classical MD | Computationally fast, allows for large systems and long timescales. mdpi.com | Accuracy is limited by the fixed functional form of the force field. | Simulating bulk properties and large-scale phenomena like hydrate growth. mdpi.com |

| Ab Initio MD (AIMD) | High accuracy, based directly on electronic structure theory. | Computationally very expensive, limited to small systems and short timescales. arxiv.org | Investigating reaction mechanisms and electronic properties. |

| NNP-driven MD | Combines near-quantum accuracy with high computational efficiency. nih.govarxiv.org | Requires extensive, high-quality training data from quantum calculations. aip.org | Simulating dynamics of complex systems with high fidelity over longer timescales than AIMD. aps.org |

Simulation of Hydrate Formation and Guest Molecule Confinement

MD simulations are instrumental in visualizing the molecular mechanisms of hydrate nucleation and growth, processes that are difficult to probe experimentally. mdpi.com Simulations can track the ordering of water molecules around a guest like 1,2,4,5-tetrafluorobenzene, leading to the formation of the characteristic cage structures. They also provide insight into the thermodynamic stability of the hydrate under different temperature and pressure conditions. mdpi.com

Prediction of Molecular Structures and Conformational Isomerism of 1,2,4,5-Tetrafluorobenzene Monohydrates

Theoretical and computational studies are employed to predict the geometries, stability, and vibrational frequencies of the 1:1 complex between 1,2,4,5-tetrafluorobenzene (TFB) and a single water molecule. These investigations typically utilize high-level ab initio quantum-chemical methods, such as Møller-Plesset perturbation theory (MP2), to accurately model the subtle intermolecular forces at play.

The primary interactions governing the formation of the TFB-water monohydrate are hydrogen bonds. Due to the molecular structure of TFB, several conformational isomers of the hydrate complex are possible. The water molecule can act as a hydrogen bond donor to the electron-rich π-system of the aromatic ring or to one of the electronegative fluorine atoms. Alternatively, the aromatic C-H groups, which are activated by the electron-withdrawing fluorine atoms, can act as hydrogen bond donors to the oxygen atom of water. This C–H⋯O interaction has been identified as a significant binding motif in clusters of TFB with other molecules. researchgate.net

Computational explorations identify various energy minima on the potential energy surface, each corresponding to a distinct conformational isomer. The stability of these isomers is compared by calculating their binding energies, which are corrected for basis set superposition error (BSSE) to ensure accuracy. The most stable conformer represents the most likely structure to be observed experimentally under isolated, low-temperature conditions.

Below is a representative table outlining the types of predicted structures and the data typically generated in these computational studies.

| Isomer Type | Description of Interaction | Typical Intermolecular Distance (Å) | Calculated Relative Energy (kJ/mol) |

| π-bound | Water's hydrogen atom points towards the center of the aromatic ring. | O-H···π centroid: ~2.2 - 2.5 | Global Minimum |

| C-H···O bound | Water's oxygen atom accepts a hydrogen bond from a C-H group of TFB. | C-H···O: ~2.3 - 2.6 | Higher Energy Isomer |

| C-F···H-O bound | Water's hydrogen atom forms a hydrogen bond with a fluorine atom of TFB. | F···H-O: ~2.0 - 2.4 | Higher Energy Isomer |

Note: The values in this table are illustrative examples of what computational studies provide and are not from a specific referenced study of 1,2,4,5-tetrafluorobenzene monohydrate.

Computational Benchmarking and Validation in Microhydration Challenges (e.g., HyDRA Challenge)

The 1,2,4,5-tetrafluorobenzene hydrate system serves as a valuable case for the benchmarking and validation of computational methods. Its inclusion in initiatives like the HyDRA Challenge highlights its importance in assessing the accuracy of theoretical models for predicting non-covalent interactions.

In the first HyDRA blind challenge, which focused on predicting the vibrational spectroscopy of monohydrated organic molecules, 1,2,4,5-tetrafluorobenzene (TFB) was included in the 'training set'. This set of ten hydrate systems was provided to participants to allow them to validate and fine-tune their computational approaches before applying them to the unknown 'test set'.

The challenge provides a direct comparison between computed and experimental spectra, which are obtained under ideal conditions in supersonic jet expansions. This process offers an unbiased testing ground for quantum chemical models, as the experimental results for the test set are unknown to the modelers. The goal is often to predict the frequency shift of the water molecule's O-H stretching vibrations upon forming a hydrogen bond with the target molecule. This shift is a sensitive probe of the interaction's strength and geometry, making it an excellent benchmark for theoretical methods.

Analysis of Electronic Structure and Orbital Contributions in 1,2,4,5-Tetrafluorobenzene Hydrate Complexes

Understanding the electronic structure of the 1,2,4,5-tetrafluorobenzene hydrate complex is essential for characterizing the nature of the intermolecular bond. Computational methods are used to analyze the redistribution of electron density upon complex formation and to identify the specific molecular orbitals involved in the interaction.

The formation of the hydrate complex perturbs the electronic structure of both the TFB and water molecules. This perturbation is analyzed through methods such as Natural Bond Orbital (NBO) analysis, which quantifies charge transfer between the molecules. In a typical hydrogen-bonded complex, a small amount of electron density is transferred from the lone pairs of the oxygen atom (in water) to the antibonding orbitals of the hydrogen bond donor group (in TFB, e.g., σ* C-H).

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energies and compositions of these orbitals for the complex, compared to the individual molecules, provide insight into the electronic stabilization gained upon hydration.

A summary of the electronic properties typically investigated is presented in the table below.

| Electronic Property | Description | Significance |

| Dipole Moment | The change in the complex's overall dipole moment compared to the vector sum of the monomers. | Indicates the extent of charge redistribution upon complexation. |

| Charge Transfer | The net amount of electron density transferred between the TFB and water molecules. | Quantifies the covalent character of the intermolecular hydrogen bond. |

| HOMO/LUMO Energies | The energy levels of the frontier molecular orbitals of the complex. | Relates to the chemical reactivity and electronic stability of the hydrate. |

| Orbital Contributions | Identification of which atomic or molecular orbitals contribute to the key bonding interactions. | Explains the nature of the bond (e.g., n→σ, π→σ). |

Note: This table describes the parameters analyzed in electronic structure studies of molecular complexes and does not represent specific published data for 1,2,4,5-tetrafluorobenzene hydrate.

Experimental Spectroscopic Characterization of 1,2,4,5 Tetrafluorobenzene Hydrate Complexes

Vibrational Spectroscopy Techniques for Hydrate (B1144303) Analysis

Vibrational spectroscopy is a cornerstone in the analysis of hydrate complexes, offering a direct probe of the intermolecular forces at play.

Infrared (IR) spectroscopy is a powerful tool for investigating the structure of molecular clusters. mdpi.com In the context of 1,2,4,5-tetrafluorobenzene (B1209435) hydrate clusters, techniques like fluorescence-detected infrared (FDIR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are particularly valuable. nih.govrsc.org These methods are often combined with supersonic jet expansions, which cool the molecules to very low temperatures, simplifying the spectra and allowing for the study of isolated clusters. nih.govmdpi.com

In a typical FDIR experiment, a supersonic jet containing a mixture of TFB, water, and a carrier gas (like argon) is expanded into a vacuum chamber. nih.gov An IR laser is then used to excite the vibrational modes of the TFB-water clusters. The subsequent absorption of IR radiation is detected by monitoring the fluorescence induced by a separate UV laser. nih.gov This technique is highly sensitive and size-selective.

Studies on anionic hydrated fluorobenzenes have utilized IR photodissociation spectroscopy. aip.org In these experiments, mass-selected anionic clusters are irradiated with an IR laser, and the resulting fragmentation is monitored. The IR spectrum is obtained by plotting the fragmentation yield as a function of the IR frequency. aip.org For instance, the spectrum of hydrated hexafluorobenzene (B1203771) anion exhibits distinct peaks for the symmetric and antisymmetric OH stretching bands of the water molecule. aip.org

Computational studies, often performed in conjunction with experimental work, help in assigning the observed vibrational bands to specific structural isomers. nih.govaip.org For example, in the TFB-methanol cluster, both experimental and computational data have confirmed the presence of an aromatic C-H...O hydrogen bond. nih.gov

The table below summarizes key vibrational frequency shifts observed in TFB-alcohol clusters, which serve as a model for understanding TFB-water interactions.

| Cluster | Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) | Spectral Shift (cm⁻¹) |

| TFB-Methanol | Aromatic C-H stretch | 3088 | 3087 | -10 |

| TFB-Trifluoroethanol | Aromatic C-H stretch | 3098 | 3097 | 0 |

This table is based on data for TFB-alcohol clusters, which provide insights into similar interactions in TFB-hydrate clusters. nih.gov

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and is effective in studying the hydrogen-bonding network in aqueous solutions and hydrates. nsf.govmdpi.com

In the study of water interactions, Raman spectra can reveal changes in the O-H stretching region (~3400 cm⁻¹) that are indicative of the strength and nature of hydrogen bonds. nsf.gov The O-H stretching band in liquid water is broad and can be deconvoluted into components representing different hydrogen-bonding environments. mdpi.comsemanticscholar.org The formation of a hydrate with a molecule like 1,2,4,5-tetrafluorobenzene would be expected to perturb this hydrogen-bonding network, leading to shifts in the Raman bands.

Electronic Spectroscopy for Probing Hydrate Interactions

Electronic spectroscopy techniques are employed to investigate the electronic states of the TFB molecule and how they are perturbed upon the formation of a hydrate complex.

Laser-induced fluorescence (LIF) is a highly sensitive technique used to probe the electronic transitions of molecules. mdpi.compku.edu.cn In the context of TFB-hydrate clusters, LIF spectra can reveal shifts in the electronic transition energy upon complexation, providing information about the strength of the intermolecular interaction. nih.gov Resonance-enhanced multiphoton ionization (REMPI) is a related technique that has been used to study the first absorption band of 1,2,4,5-tetrafluorobenzene. aip.org

IR/UV double-resonance spectroscopy is a powerful method that combines the selectivity of IR spectroscopy with the sensitivity of LIF. nih.govresearchgate.netrsc.org In this technique, an IR laser is used to selectively excite a specific vibrational mode of a particular isomer of the TFB-hydrate cluster. A subsequent UV laser then probes the excited molecules. If the IR laser is resonant with a vibrational transition, a depletion of the LIF signal is observed. This allows for the recording of isomer-specific IR spectra. researchgate.net This method is crucial for disentangling the spectra of different coexisting isomers in a supersonic jet. researchgate.netrsc.org

Studies using these techniques have provided detailed information on the structure and dynamics of various hydrogen-bonded complexes. researchgate.net For example, in the study of guanine-water clusters, IR-UV double resonance spectroscopy was used to identify the structures of different isomers by comparing the experimental spectra with ab initio calculations. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights of Hydrate Systems.chemicalbook.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. While its application to transient, jet-cooled hydrate clusters is challenging, it provides invaluable reference data from studies of 1,2,4,5-tetrafluorobenzene in various environments. Both ¹H and ¹⁹F NMR are particularly relevant for this molecule.

¹H NMR spectroscopy of 1,2,4,5-tetrafluorobenzene reveals a single resonance for the two equivalent protons. chemicalbook.com In the formation of a hydrate, interactions with water molecules could potentially lead to small shifts in this resonance, although these might be difficult to observe.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atoms. In 1,2,4,5-tetrafluorobenzene, the four fluorine atoms are equivalent, leading to a single peak in the ¹⁹F NMR spectrum. rsc.org The formation of a hydrate complex, particularly if the water molecule interacts directly with one or more fluorine atoms, would be expected to cause a shift in the ¹⁹F NMR signal. rsc.org

The following table presents typical NMR data for 1,2,4,5-tetrafluorobenzene.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~7.0-7.5 | Triplet |

| ¹⁹F | ~ -139 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. rsc.org

Advanced Analytical Techniques for 1,2,4,5-Tetrafluorobenzene Hydrate Cluster Characterization.mdpi.com

Beyond the primary spectroscopic methods, other advanced analytical techniques contribute to a comprehensive understanding of 1,2,4,5-tetrafluorobenzene hydrate clusters. Mass spectrometry, often coupled with the spectroscopic techniques mentioned above (e.g., REMPI-MS), is essential for determining the composition of the clusters (i.e., the number of TFB and water molecules). aip.org

Computational chemistry plays a crucial and synergistic role. nih.govaip.org Ab initio and density functional theory (DFT) calculations are used to predict the stable geometries of the TFB-hydrate clusters, their binding energies, and their vibrational and electronic spectra. nih.govaip.org These theoretical predictions are then compared with the experimental results to confirm the assigned structures. For instance, calculations have been instrumental in determining the presence or absence of specific types of hydrogen bonds in TFB-solvent complexes. nih.gov

Structural Analysis and Intermolecular Interactions Within 1,2,4,5 Tetrafluorobenzene Hydrate Assemblies

Crystal Structure Determination of Hydrates

Diffraction methods are indispensable tools for elucidating the crystal structure of organic compounds, including their hydrated forms. mdpi.comresearchgate.net While extensive research on a bulk, crystalline hydrate (B1144303) of 1,2,4,5-tetrafluorobenzene (B1209435) is not widely documented, the methodologies for such a characterization are well-established through studies of related compounds.

Single-Crystal X-ray Diffraction Studies of Related Hydrated Fluorinated Compounds

Single-crystal X-ray diffraction (SC-XRD) stands as a primary technique for obtaining detailed information about molecular conformation, crystal packing, and hydrogen bonding within a crystalline lattice. mdpi.comresearchgate.net For many organic molecules, this method provides precise atomic coordinates, allowing for a definitive determination of the three-dimensional structure. youtube.com In the context of fluorinated compounds, SC-XRD has been used to study various derivatives, revealing how fluorine substitution influences crystal packing. nih.govdcu.ie

For instance, studies on other fluorobenzenes have utilized in-situ crystallization to grow single crystals of these often-liquid compounds for X-ray analysis. ias.ac.infigshare.com These investigations provide valuable insights into how C-H···F and other weak interactions direct the crystal architecture. ias.ac.infigshare.com Should a bulk hydrate of 1,2,4,5-tetrafluorobenzene be crystallized, SC-XRD would be the definitive method to determine the precise arrangement of the host and water molecules, including the geometry of all intermolecular contacts. High-pressure SC-XRD experiments on other organic crystals have even shown the ability to tune electronic properties through structural compression. esrf.frgithub.io

Table 1: Comparison of Crystallographic Techniques

| Technique | Information Obtained | Typical Application |

|---|---|---|

| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions. | Determination of the atomic structure of new crystalline materials. mdpi.comresearchgate.netyoutube.com |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, phase purity, unit cell parameters. | Routine quality control, analysis of polycrystalline materials and phase transitions. mdpi.commalvernpanalytical.com |

Powder X-ray Diffraction for Hydrate Phase Identification

Powder X-ray diffraction (PXRD) is a powerful and versatile tool for identifying and characterizing crystalline phases, particularly when growing large single crystals is not feasible. mdpi.comjst.go.jp Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. malvernpanalytical.com This makes PXRD ideal for identifying the presence of a hydrate, distinguishing between different polymorphic forms, and monitoring phase transitions such as hydration and dehydration. mdpi.com

For organic materials, a transmission geometry is often preferred for PXRD measurements. malvernpanalytical.com The resulting diffractogram can be compared against databases or patterns calculated from known crystal structures to confirm the identity of a phase. malvernpanalytical.comxray.cz In the case of 1,2,4,5-tetrafluorobenzene, PXRD would be the initial method of choice to confirm the formation of a bulk hydrate phase and to assess its purity.

Hydrogen Bonding Networks in 1,2,4,5-Tetrafluorobenzene-Water Complexes

The interactions between 1,2,4,5-tetrafluorobenzene and water are dominated by a network of hydrogen bonds. Spectroscopic studies, particularly on small, isolated clusters formed in supersonic jets, have provided direct evidence and characterization of these interactions.

Aromatic C−H···O Hydrogen Bonds in 1,2,4,5-Tetrafluorobenzene Hydrate Clusters

A key interaction in the hydrated clusters of 1,2,4,5-tetrafluorobenzene is the hydrogen bond formed between the aromatic C-H group of the benzene (B151609) ring and the oxygen atom of a water molecule (C−H···O). Experimental evidence for this bond comes from fluorescence-detected infrared (FDIR) spectroscopy. researchgate.net The formation of this hydrogen bond leads to a characteristic low-frequency shift and an enhancement in the intensity of the aromatic C−H stretching vibration. researchgate.net

Computational studies at the MP2/6-31+G* level support these experimental findings, confirming the presence of an aromatic C−H···O hydrogen bond in clusters of 1,2,4,5-tetrafluorobenzene with water and other hydrogen bond acceptors like methanol. researchgate.netacs.org This type of hydrogen bond is significant because it demonstrates that the C-H groups on the fluorinated ring, despite their reduced electron density due to the adjacent fluorine atoms, can still act as effective hydrogen bond donors.

Characterization of Water OH Stretching Vibrations in Hydrate Environments

The vibrational frequencies of the O-H bonds in water are highly sensitive to their environment. Infrared spectroscopy of the OH stretching region is a powerful probe for the structure of water clusters and hydrates. dicp.ac.cnnih.gov In isolated water clusters, distinct spectral features are observed for different types of water molecules, such as those acting as single proton donors, double proton donors, or having a free, non-hydrogen-bonded OH group. dicp.ac.cnnih.gov

When water interacts with 1,2,4,5-tetrafluorobenzene, the OH stretching vibrations are perturbed. For example, in studies of benzene-water clusters, the formation of a π-hydrogen bond, where the water's hydrogen atoms point towards the electron-rich π-cloud of the benzene ring, causes a red-shift in the OH stretching frequencies. nih.gov For fluorinated benzenes, the specific shifts in the water's OH vibrations would provide detailed information on the geometry and strength of the hydrogen bonds formed with the aromatic ring and its substituents. Time-resolved spectroscopy further reveals that the relaxation dynamics of these OH vibrations at interfaces are complex, involving energy transfer and conversion between different vibrational modes on a picosecond timescale. nih.gov

Influence of Fluorine Atoms on Hydrogen Bond Donor/Acceptor Properties

The substitution of hydrogen with fluorine has a profound effect on the electronic properties of the benzene ring, which in turn modulates its hydrogen bonding capabilities. researchgate.netresearchgate.net Fluorine is a highly electronegative atom, leading to two main competing effects: an inductive effect and a resonance effect. nih.gov

The strong inductive effect withdraws electron density from the carbon skeleton through the C-F sigma bonds. nih.gov This withdrawal increases the acidity of the remaining aromatic C-H protons, making them better hydrogen bond donors. ias.ac.infigshare.com This enhancement is crucial for the formation of the C−H···O hydrogen bonds discussed previously.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,2,4,5-Tetrafluorobenzene |

| Water |

| 1,3,5-Triazine |

| 1,2,4,5-Tetrazine |

| Benzene |

| Hexafluorobenzene (B1203771) |

| Methanol |

| 2,2,2-Trifluoroethanol |

| Pyridinium fluoride |

| Pyridine 1-oxide |

| Benzonitrile |

| 1,4-Difluorobenzene |

| 1,4-Benzoquinone |

| 1,3,5-Trifluorobenzene |

Non-Covalent Interactions Beyond Classical Hydrogen Bonds

The stability of the 1,2,4,5-tetrafluorobenzene hydrate crystal lattice is not solely reliant on traditional hydrogen bonds but is significantly influenced by a range of other non-covalent forces. These include halogen bonding involving the fluorine substituents, π-system interactions, and generalized dispersion forces.

Halogen Bonding (C-F···H, C-F···F, C-F···O) in Fluoroaromatic Systems

The fluorine atoms of 1,2,4,5-tetrafluorobenzene are active participants in various non-covalent interactions, often referred to as halogen bonds, although the C-F bond is a borderline case. These interactions, including C-F···H, C-F···F, and C-F···O, are crucial in directing the supramolecular assembly in fluoroaromatic compounds. researchgate.net

C-F···H Interactions: These interactions, also described as weak hydrogen bonds, are a significant feature. researchgate.netresearchgate.net In the closely related 1,2,3,4-tetrafluorobenzene-water complex, a water molecule acts as a proton donor to a fluorine atom and an acceptor to a hydrogen atom, forming a stable six-membered ring structure. nih.govsci-hub.se This demonstrates the capacity for C-F groups to act as hydrogen-bond acceptors. researchgate.net Studies on other fluorinated organic molecules have identified short intramolecular and intermolecular C-H···F contacts, further confirming the structural role of this interaction. researchgate.net For instance, in one complex, intermolecular bifurcated C-H···(F)₂ interactions were observed with H···F distances ranging from 2.500 to 2.597 Å. researchgate.net

C-F···O Interactions: The hydrate structure inherently involves interactions between the fluoroaromatic ring and water molecules. In a computational study of the 1,2,3,4-tetrafluorobenzene-water complex, an isomer featuring an O-H···F weak hydrogen bond and an O···C interaction was identified. sci-hub.se The primary interaction observed through microwave spectroscopy, however, involved a C-H···O bond with a determined distance of 2.385(1) Å, highlighting the role of the water molecule as a hydrogen bond acceptor from the aromatic ring. nih.govsci-hub.se

C-F···F Interactions: Direct interactions between fluorine atoms also contribute to the crystal packing. While sometimes controversial, short F···F contacts are observed in the crystal structures of polyfluoro-substituted benzenes. researchgate.net These contacts, along with C-H···F interactions, help to hold molecular layers together. researchgate.net

| Interaction Type | Interacting Species | Example Distance (Å) | Source |

| C-H···O | 1,2,3,4-TFB···Water | 2.385(1) | nih.govsci-hub.se |

| O-H···F | 1,2,3,4-TFB···Water | 2.429(1) | nih.govsci-hub.se |

| C-H···F (intramolecular) | 1,2-bis[2-(2,3,4,5-TFP)ethynyl]benzene | 2.270(14) - 2.363(14) | researchgate.net |

| C-H···F (intermolecular) | 1,2-bis[2-(2,3,4,5-TFP)ethynyl]benzene | 2.460(15) - 2.597(17) | researchgate.net |

Table 1: Examples of non-covalent interaction distances in tetrafluorobenzene (TFB) and tetrafluorophenyl (TFP) containing complexes.

π-Stacking and Aromatic Interactions in Hydrate Assembly

The electron-withdrawing nature of the fluorine atoms significantly alters the quadrupole moment of the benzene ring in 1,2,4,5-tetrafluorobenzene, making its face electron-deficient. This property strongly influences its π-stacking behavior. Instead of the typical stacking seen between unsubstituted benzene rings, fluoroaromatic rings favor interactions with electron-rich aromatic systems. nih.gov

In the context of a hydrate, the π-system of 1,2,4,5-tetrafluorobenzene can engage in interactions with water molecules or with other aromatic rings in a co-crystal. While an O···π interaction was computationally identified as a possible conformation for the 1,2,3,4-tetrafluorobenzene-water complex, it was found to be higher in energy than isomers stabilized by in-plane hydrogen bonds. sci-hub.se The dominant stacking interactions often involve parallel-displaced or face-to-face arrangements between aromatic rings. nih.gov The stability of these stacks is a balance of electrostatic and dispersion forces, with fluorination playing a key role. nih.govnih.gov In related systems, π-π stacking interactions between substituted benzene rings have been observed with intercentroid distances between 3.7 and 3.9 Å. researchgate.netnih.gov

| Interacting Rings | Stacking Geometry | Intercentroid Distance (Å) | Source |

| Benzene Dimer | Parallel-Displaced | 3.40 (normal distance) | mdpi.com |

| Benzene-1,2,4,5-tetracarboxylates | π-π Stacking | 3.7954 | researchgate.net |

| 1,2,3,4-TFB-diiodobenzene Rings | Nearly Parallel | 3.838(3) | nih.gov |

| Triazole and Benzene Rings | π-π Stacking | 3.6618(5) | researchgate.net |

Table 2: Observed π-π stacking distances in various aromatic systems.

Supramolecular Architecture and Packing Motifs of 1,2,4,5-Tetrafluorobenzene Hydrates

The combination of the aforementioned non-covalent interactions gives rise to a specific three-dimensional supramolecular architecture. The self-assembly process, driven by thermodynamics, results in a well-defined and stable crystalline hydrate. scitechdaily.com

Drawing parallels from related structures, several packing motifs can be anticipated for 1,2,4,5-tetrafluorobenzene hydrates. One common motif in hydrates of aromatic molecules is the formation of extensive hydrogen-bonded networks by the water molecules. For instance, in 1,4-bis(5-methyl-1H-1,2,4-triazol-3-yl)benzene tetrahydrate, the water molecules form one-dimensional zigzag chains via O-H···O bonds. researchgate.net These water chains then connect to the organic molecules through N-H···O and O-H···N hydrogen bonds, creating a complete three-dimensional network. researchgate.net A similar architecture is plausible for 1,2,4,5-tetrafluorobenzene hydrate, where water chains or clusters would be linked to the organic framework via C-F···H-O and C-H···O-H interactions.

Another possible motif involves a layered structure. The crystal structure of 1,2,3,5-tetrafluorobenzene, for example, is a layered monoclinic structure where layers are held together by bifurcated C-H···F interactions. researchgate.net These layers are then stacked upon one another, separated by van der Waals distances. researchgate.net In a hydrate of 1,2,4,5-tetrafluorobenzene, one could envision layers of the fluoroaromatic molecule alternating with layers of hydrogen-bonded water molecules, with π-stacking and halogen bonding interactions providing cohesion within and between the layers. The precise architecture is a result of the system achieving a thermodynamic minimum by optimizing all stabilizing intermolecular contacts.

Thermodynamic Stability and Phase Behavior of 1,2,4,5 Tetrafluorobenzene Hydrates

Thermodynamic Properties of Intermolecular Interactions (e.g., Heat Capacities, Entropies, Enthalpies of Dimerization)

Further research and investigation would be required to first establish whether 1,2,4,5-tetrafluorobenzene (B1209435) can form a stable clathrate hydrate (B1144303) under any conditions. Should such a compound be synthesized and characterized, subsequent studies could then elucidate the thermodynamic and phase behavior properties outlined.

Supramolecular Chemistry and Host Guest Applications of 1,2,4,5 Tetrafluorobenzene Hydrates

1,2,4,5-Tetrafluorobenzene (B1209435) as a Guest Molecule in Non-Aqueous Hosts

Research has demonstrated the encapsulation of 1,2,4,5-tetrafluorobenzene within synthetic macrocyclic hosts. For instance, a cyclo uoregon.edumeta-phenylene ethynylene macrocycle has been shown to form a crystalline complex with 1,2,4,5-tetrafluorobenzene. researchgate.net In this structure, the fluorinated guest molecule is held within the cavity of the host macrocycle.

Engineering of Supramolecular Assemblies Involving Fluorinated Aromatics

The study of fluorinated aromatic compounds in supramolecular chemistry is a vibrant field. The unique electronic properties conferred by fluorine atoms can be exploited to design and engineer self-assembling systems. The interactions involving fluorinated benzenes, such as C-H···F hydrogen bonds, are considered important in the rational design of crystal structures. researchgate.net

Encapsulation Mechanisms of Guest Molecules

In the case of the aforementioned macrocyclic host, the encapsulation of 1,2,4,5-tetrafluorobenzene is driven by a combination of factors, including size and shape complementarity between the host and guest, as well as non-covalent interactions. researchgate.net The crystal structure of the complex reveals the precise arrangement of the guest within the host's cavity. researchgate.net

Derivatization and Chemical Modification Strategies Relevant to 1,2,4,5 Tetrafluorobenzene and Its Hydrate Complexes

Synthesis of 1,2,4,5-Tetrafluorobenzene (B1209435) Derivatives and their Potential for Hydrate (B1144303) Formation

The synthesis of derivatives from a 1,2,4,5-tetrafluorobenzene core is a critical area of polyfluoroaromatic chemistry. google.com The introduction of various functional groups not only alters the primary chemical properties of the molecule but also significantly influences its potential to form clathrate hydrates by modifying intermolecular forces and geometric compatibility with water cages.

Strategies for Functionalizing the 1,2,4,5-Tetrafluorobenzene Core

The 1,2,4,5-tetrafluorobenzene ring is highly activated towards nucleophilic attack due to the strong inductive electron-withdrawing effect of the fluorine atoms. This makes nucleophilic aromatic substitution (SNAr) a primary strategy for functionalization. nih.govlibretexts.org In these reactions, a nucleophile attacks a carbon atom bearing a fluorine atom (the leaving group), proceeding through a negatively charged intermediate known as a Meisenheimer complex. youtube.com The presence of multiple fluorine atoms stabilizes this intermediate, facilitating the reaction. libretexts.orgmasterorganicchemistry.com

Common functionalization strategies include:

Nucleophilic Aromatic Substitution (SNAr) : This is the most prevalent method for derivatizing polyfluorinated aromatic rings. A variety of nucleophiles can be used to displace one or more fluorine atoms. Because the C-F bond is highly polarized, it is an excellent site for nucleophilic attack, making fluorine a surprisingly good leaving group in this context, often better than heavier halogens. nih.govyoutube.com

Reactions with Hydroxides and Alkoxides : Treatment with reagents like potassium hydroxide (B78521) can introduce hydroxyl or alkoxyl groups onto the aromatic ring. nih.gov

Reactions with Amines : Aqueous or liquid ammonia (B1221849) and various primary or secondary amines can be used to synthesize fluorinated anilines. nih.gov

Organometallic Reactions : The hydrogen atoms on the 1,2,4,5-tetrafluorobenzene ring can be replaced by lithium using organolithium reagents. These lithiated intermediates are versatile and can be reacted with a range of electrophiles to introduce other functional groups. google.com

Halogenation : The remaining hydrogen atoms can be substituted with bromine through reactions with bromine in oleum, providing a route to brominated derivatives. google.com

Table 1: Selected Functionalization Reactions of 1,2,4,5-Tetrafluorobenzene

| Reaction Type | Reagent(s) | Functional Group Introduced | Reference(s) |

|---|---|---|---|

| Nucleophilic Substitution | NaOH (aq) | -OH (Hydroxyl) | nih.gov |

| Nucleophilic Substitution | R-O⁻ (e.g., NaOEt) | -OR (Alkoxy) | nih.gov |

| Nucleophilic Substitution | NH₃ (aq) | -NH₂ (Amino) | nih.gov |

| Halogenation | Br₂ / Oleum | -Br (Bromo) | google.com |

| Metalation | Organolithium reagents | -Li (Lithium) | google.com |

Impact of Derivatization on Hydrate-Forming Propensity and Interactions

Clathrate hydrates are crystalline water-based solids that form a cage-like lattice, trapping guest molecules. rsc.org The formation and stability of these hydrates are highly dependent on the properties of the guest molecule, including its size, shape, and its interaction with the water host lattice. rsc.orgmdpi.com

Derivatizing the 1,2,4,5-tetrafluorobenzene core can have a profound impact on its ability to form hydrates:

Size and Shape : The introduction of functional groups alters the molecular dimensions. Clathrate hydrates have cages of specific sizes (e.g., small dodecahedral and large tetrakaidecahedral cages in structure I). If a derivative becomes too large to fit within a cage, hydrate formation will be inhibited. Conversely, a good size and shape match enhances stability.

Guest-Host Interactions : While the primary interaction stabilizing "normal" clathrate hydrates is van der Waals forces, the introduction of polar functional groups can lead to more specific, directional interactions. rsc.org

Hydrogen Bonding : Introducing groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH₂) groups, can significantly alter hydrate formation. While these groups might be expected to integrate into the water lattice, they can also form direct hydrogen bonds with the cage walls. This can lead to the formation of defects in the water lattice, which can paradoxically stabilize the hydrate structure under certain conditions. rsc.orgcapes.gov.br

Polarity and Dipole Moment : Increasing the polarity of the guest molecule by adding electronegative groups can strengthen electrostatic interactions with the water molecules of the hydrate cage, potentially influencing hydrate stability and the conditions (pressure, temperature) under which it forms. The presence of electron-withdrawing groups on an aromatic ring is known to make the formation of hydrates more favorable in some cases. youtube.com

Analytical Derivatization Protocols for the Characterization of Hydrate Components or Related Compounds

Derivatization is a crucial technique in analytical chemistry, used to modify an analyte to make it more suitable for separation and detection by methods like gas or liquid chromatography. libretexts.orgslideshare.net This is particularly useful for analyzing components from a hydrate structure, which may be polar, non-volatile, or lack a strong chromophore for detection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS requires analytes to be volatile and thermally stable. Many compounds, especially those with polar functional groups like alcohols, acids, and amines, are not directly suitable for GC analysis. Derivatization addresses this by converting these polar groups into less polar, more volatile functional groups. slideshare.netgcms.cz

Common derivatization techniques for GC-MS include:

Silylation : This is one of the most common methods, where an active hydrogen (from -OH, -NH, -SH groups) is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used. The resulting TMS ethers or esters are significantly more volatile and produce characteristic mass spectra. gcms.cznih.gov

Alkylation : This technique converts acidic hydrogens, particularly in carboxylic acids and phenols, into alkyl esters or ethers. This reduces polarity and improves chromatographic peak shape. libretexts.org

Acylation : Reagents such as fluorinated anhydrides react with alcohols and amines to form stable, volatile esters and amides. The inclusion of fluorine atoms in the derivative greatly enhances the response of an electron capture detector (ECD). gcms.cz

For fluorinated compounds specifically, such as derivatives of 1,2,4,5-tetrafluorobenzene that might be released from a hydrate, derivatization can be essential if polar functional groups have been introduced. For example, a rapid derivatization method using diphenyl diazomethane (B1218177) has been developed for the analysis of perfluorinated carboxylic acids by GC-MS, demonstrating the utility of this approach for fluorinated species. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) with Derivatization

In HPLC, derivatization is typically performed not to increase volatility, but to enhance detectability. welch-us.comhta-it.com Many compounds lack a suitable chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). hta-it.comresearchgate.net Derivatization introduces such a group into the analyte's structure.

HPLC derivatization can be performed in two ways: libretexts.orgwelch-us.com

Pre-Column Derivatization : The analyte is reacted with the derivatizing agent before being injected into the HPLC system. This allows for greater flexibility in reaction conditions and removal of excess reagent.

Post-Column Derivatization : The analytes are first separated on the HPLC column and then mixed with the derivatizing reagent in a reaction coil before reaching the detector. This avoids potential separation issues with different derivatives but requires that the reaction be very fast and reproducible. welch-us.com

Common reagents for HPLC derivatization attach moieties that are highly active in the desired detection range. For example, 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) reacts with primary and secondary amines to yield a product with strong UV absorbance. libretexts.org

Table 2: Comparison of Analytical Derivatization for GC-MS and HPLC

| Technique | Primary Goal of Derivatization | Common Reagent Type(s) | Example Reagent | Target Functional Groups |

|---|---|---|---|---|

| GC-MS | Increase volatility & thermal stability | Silylating agents, Alkylating agents, Acylating agents | BSTFA, Diphenyl diazomethane | -OH, -COOH, -NH₂, -SH |

| HPLC | Enhance detector response (UV or Fluorescence) | Chromophoric/Fluorophoric labeling agents | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Amines, Alcohols, Carboxylic Acids |

Spectroscopic Studies of Derivatized 1,2,4,5-Tetrafluorobenzene Analogues in Hydrate Environments

Spectroscopic techniques are invaluable for probing the structure, dynamics, and interactions within clathrate hydrates at a molecular level. Studying derivatized 1,2,4,5-tetrafluorobenzene analogues trapped within hydrate cages can provide detailed insights into the guest-host relationship.

While specific studies focusing exclusively on derivatives of 1,2,4,5-tetrafluorobenzene within hydrates are not widely reported, the principles can be understood from studies on similar guest molecules in clathrate environments.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying clathrate hydrates. It can provide information on the mobility of the guest molecule within the cage, the structure of the hydrate lattice, and guest-host interactions. For instance, studies on tetrahydrofuran (B95107) (THF) clathrates have used ²H and ¹⁷O NMR to investigate the reorientation dynamics of both the guest and the water molecules. canada.ca Similar studies on a fluorinated analogue could use ¹⁹F NMR to probe the local environment of the fluorine atoms and how it changes upon encapsulation and derivatization.

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy can detect changes in the vibrational modes of both the guest and host molecules upon hydrate formation. For guest molecules, encapsulation within a hydrate cage can cause shifts in vibrational frequencies. For example, studies of CO₂ in clathrate hydrates show blue shifts in the stretching frequencies, indicating a constraining effect from the cage. mdpi.com For a derivatized tetrafluorobenzene guest, one could observe shifts in the C-F or C-H stretching modes, as well as in the vibrational modes of the new functional groups, providing direct evidence of guest-host interactions. rsc.org These techniques are also instrumental in monitoring the kinetics of hydrate formation. rsc.org

These spectroscopic methods could be used to compare the behavior of 1,2,4,5-tetrafluorobenzene with its derivatives (e.g., a hydroxylated or aminated analogue) in a hydrate environment. Such a study would reveal how the introduction of a functional group capable of hydrogen bonding alters the guest's rotational freedom and its specific interactions with the water molecules of the cage, potentially identifying the formation of direct guest-host hydrogen bonds. capes.gov.br

Advanced Methodologies and Future Research Directions in 1,2,4,5 Tetrafluorobenzene Hydrate Research

Development of Novel Experimental Techniques for In-Situ Hydrate (B1144303) Complex Characterization

A fundamental challenge in hydrate science is characterizing the dynamic processes of nucleation and growth at the molecular level. cambridge.orgrsc.org The development of in-situ techniques, which allow for real-time observation under formation conditions, is paramount to overcoming this hurdle. For 1,2,4,5-tetrafluorobenzene (B1209435) hydrates, these methods are crucial for understanding the precise interactions between the fluorinated guest and the host water lattice.

Key advancements in experimental characterization include:

Spectroscopic Methods: Raman spectroscopy and X-ray diffraction (XRD) are powerful tools for probing hydrate structures. aps.org In-situ Raman spectroscopy, particularly when integrated into microfluidic devices, enables the measurement of crystallization kinetics and phase boundaries under controlled conditions. mines.edu For instance, single-crystal XRD has been instrumental in identifying novel hydrate structures synthesized under high pressure, providing detailed data on unit cell dimensions and guest-host arrangements. aps.org

Neutron Diffraction: This technique is uniquely suited for determining the crystal structure of hydrates, especially for locating the hydrogen atoms within the water lattice and observing the behavior of guest molecules. aps.orgnih.gov In-situ neutron diffraction experiments have successfully revealed how the occupancy of guest molecules within hydrate cages can change with temperature and pressure. aps.org Applying this to 1,2,4,5-tetrafluorobenzene hydrate would provide unparalleled insight into the orientation and dynamics of the guest molecule within its cage.

Microscopy and Imaging: Techniques like scanning electron microscopy (SEM) can provide high-resolution images of hydrate surface morphology, revealing details about porosity. aip.org The integration of these imaging methods into pressure cells allows for direct observation of crystal growth habits and the effect of inhibitors or promoters on the crystal surface.

Interactive Table: In-Situ Characterization Techniques for Hydrate Analysis

| Technique | Information Gained | Relevance to 1,2,4,5-Tetrafluorobenzene Hydrate |

|---|---|---|

| Micro-Raman Spectroscopy | Phase boundaries, crystallization kinetics, guest-host interactions. mines.edu | Determining the precise pressure-temperature stability field and formation rate. |

| Single-Crystal X-Ray Diffraction (SCXRD) | Definitive crystal structure, space group, guest location. aps.org | Elucidating the exact cage type (e.g., sI, sII, sH) and the positioning of the aromatic ring. |

| In-Situ Neutron Diffraction | Hydrogen atom positions, guest molecule occupancy and dynamics. aps.orgnih.gov | Understanding the rotational and vibrational freedom of the guest molecule and its impact on lattice stability. |

| High-Pressure SEM | Crystal morphology, surface porosity, growth habits. aip.org | Visualizing how the planar aromatic guest influences the external crystal shape and texture. |

Advancements in Computational Models for Accurate Prediction of Hydrate Behavior

Computational modeling has become an indispensable partner to experimental research, providing insights into phenomena that are difficult to measure directly. cambridge.org For 1,2,4,5-tetrafluorobenzene hydrate, predictive models are essential for understanding its thermodynamic stability, formation mechanisms, and mechanical properties.

Molecular Dynamics (MD) Simulations: MD simulations are a cornerstone of hydrate research, allowing scientists to model the time evolution of molecular events during nucleation and growth. cambridge.org These simulations can reveal the nature of mechanical characteristics at the nanoscale and bridge the gap between molecular interactions and macroscopic properties. rsc.org They have been used to investigate the ordering of water molecules around guest molecules even before crystallization begins and to understand how guest molecules stabilize the water cages that form the hydrate lattice. aip.orgmdpi.com

Machine Learning (ML) and Artificial Intelligence: More recently, machine learning has emerged as a powerful tool for accelerating the prediction of hydrate properties. nih.gov Algorithms like Deep Neural Networks (DNNs) can be trained on existing experimental data to predict hydrate phase behavior with high accuracy, especially for complex systems. nih.gov Furthermore, Graph Neural Networks (GNNs) represent a novel approach to automatically generate order parameters that can classify different hydrate structures (sI, sII, sH) without prior knowledge, offering a highly accurate alternative to traditional methods. nih.gov

Interactive Table: Computational Approaches in Hydrate Research

| Modeling Technique | Primary Application | Contribution to 1,2,4,5-Tetrafluorobenzene Hydrate Study |

|---|---|---|

| Molecular Dynamics (MD) | Simulating nucleation, growth, and mechanical properties. cambridge.orgrsc.org | Predicting the formation pathway and thermodynamic stability; understanding guest-host interactions. |

| Monte Carlo (MC) Simulations | Predicting crystal stability and cage occupancy. aip.org | Determining the most likely cage structure and the filling fraction under various conditions. |

| Machine Learning (ML) | Predicting phase equilibrium conditions from data. nih.gov | Rapidly screening conditions for hydrate formation and stability without costly experiments. |

| Graph Neural Networks (GNN) | Automated classification of complex hydrate structures. nih.gov | Identifying the specific and potentially novel crystal structure formed by this unique guest molecule. |

Exploration of New Fluoroaromatic Systems for Hydrate Formation and Supramolecular Design

The successful formation of a hydrate with 1,2,4,5-tetrafluorobenzene as a guest molecule logically extends to the investigation of other fluoroaromatic systems. The systematic substitution of fluorine atoms on an aromatic ring alters the molecule's size, shape, and electronic properties (dipole and quadrupole moments), which in turn dictates its interaction with the water lattice and the resulting hydrate structure.

This exploration is a key aspect of supramolecular design, where non-covalent interactions are harnessed to build complex, functional architectures. rsc.org Clathrate hydrates are quintessential examples of supramolecular assemblies held together by hydrogen bonds. rsc.org By carefully selecting the fluoroaromatic guest, it may be possible to tune the properties of the resulting hydrate. For example, the specific geometry of a guest can stabilize unconventional cage structures or lead to the formation of mixed hydrates with tailored properties for applications like gas storage or separation. miragenews.com The discovery that different guest molecules can lead to different crystal structures, such as cubic structure I (sI), cubic structure II (sII), or hexagonal structure H (sH), underscores the potential for designing new materials by tuning the guest molecule's structure. nih.gov

Interdisciplinary Approaches to Understanding Complex Hydrate Phenomena

The multifaceted nature of clathrate hydrates necessitates a research approach that integrates expertise from various scientific disciplines. The study of 1,2,4,5-tetrafluorobenzene hydrate is no exception and stands to benefit significantly from such collaborations.

Future progress will depend on combining:

Chemistry and Crystallography: Synthetic chemists can design and create novel fluoroaromatic guest molecules, while crystallographers can use diffraction techniques to resolve the resulting complex structures. miragenews.com

Chemical Engineering and Physics: Engineers can design and operate experimental apparatus for studying hydrate properties under relevant conditions (e.g., high pressure), while physicists can develop theoretical models to explain their thermodynamic and mechanical behavior. rsc.orgmines.edu

Computer Science and Materials Science: Computational scientists develop the advanced simulation tools and machine learning models needed to predict hydrate behavior, guiding materials scientists in the design of new hydrate-based materials with specific functionalities. cambridge.orgnih.gov

This synergistic approach, where computational predictions guide experimental work and experimental results validate and refine computational models, is the most promising path forward. It will be crucial for unlocking the full potential of fluoroaromatic hydrates and advancing their application in areas from energy storage to the creation of novel crystalline materials. miragenews.com

Q & A

Basic: How can researchers optimize the synthesis of 1,2,4,5-tetrafluorobenzene derivatives to minimize byproduct formation?

Methodological Answer:

Synthesis optimization requires careful control of lithiation and carbonation steps. Using excess n-butyllithium (>2 equivalents) in tetrahydrofuran (THF) followed by CO₂ carbonation minimizes incomplete lithiation, a key source of monosubstituted byproducts like 2,3,5,6-tetrafluorobenzoic acid . For example, this approach yields 95% pure tetrafluoroterephthalic acid (H₂tfBDC) with reduced purification needs. Key parameters include:

- Reaction stoichiometry : Excess n-BuLi ensures complete deprotonation of both reactive hydrogens in 1,2,4,5-tetrafluorobenzene.

- Solvent choice : Dry THF prevents side reactions.

- Temperature control : Maintain sub-ambient conditions to avoid thermal decomposition.

Table 1: Comparison of Synthesis Routes

| Condition | Yield (H₂tfBDC) | Byproduct Formation |

|---|---|---|

| Stoichiometric n-BuLi | 67% | High (~30%) |

| Excess n-BuLi (>2 equiv) | 95% | <5% |

Basic: What spectroscopic and crystallographic techniques are effective for characterizing 1,2,4,5-tetrafluorobenzene hydrates?

Methodological Answer:

- Inelastic Neutron Scattering (INS) : Used to validate experimental vibrational spectra against computational models, particularly for hydrogen bonding networks in hydrates (e.g., H₂tfBDC·3.2H₂O) .

- Single-crystal X-ray diffraction : Resolves hydrogen-bonding motifs in hydrate structures (e.g., P2₁/c symmetry in H₂tfBDC·3.2H₂O) .

- Raman/IR spectroscopy : Identifies C–H···F interactions and lattice water vibrations. Computational tools like DFT refine assignments .

Key Consideration: Hydrate stability during analysis requires low-humidity environments to prevent dehydration.

Advanced: How does the choice of lithiation reagent (Grignard vs. alkyllithium) impact regioselectivity in functionalizing 1,2,4,5-tetrafluorobenzene?

Methodological Answer:

- Alkyllithium reagents (e.g., n-BuLi) enable selective deprotonation at positions activated by fluorine substituents, producing disubstituted derivatives like H₂tfBDC .

- Grignard reagents (e.g., ethylmagnesium bromide) fail to metalate tetrafluoroaromatics due to insufficient acidity, requiring ≥3 fluorine substituents for reactivity .

Mechanistic Insight: Fluorine's electron-withdrawing effect lowers pKa of adjacent hydrogens, favoring lithiation. Computational studies (e.g., DFT) model charge distribution to predict reactive sites.

Advanced: What strategies resolve structural discrepancies between experimental and computational models for 1,2,4,5-tetrafluorobenzene hydrates?

Methodological Answer:

- Hybrid validation : Combine INS spectra (experimental) with DFT-calculated vibrational modes to identify mismatches in hydrogen bonding or lattice water positioning .

- Variable-temperature crystallography : Captures dynamic hydration effects missed in static models.

- Molecular dynamics (MD) simulations : Test hydrate stability under thermal/mechanical stress to reconcile divergent experimental observations .

Case Study: INS data for 1,2,4,5-tetrafluorobenzene showed deviations at 129 cm⁻¹ (lowest monomer wavenumber), prompting recalibration of computational force fields .

Advanced: How to assess thermodynamic stability of 1,2,4,5-tetrafluorobenzene hydrates under environmental conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measures dehydration kinetics (e.g., H₂tfBDC·3.2H₂O loses water at 50–80°C) .

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during hydrate formation in aqueous solutions.

- Phase diagrams : Constructed using differential scanning calorimetry (DSC) to map hydrate stability across temperature/humidity ranges.

Critical Parameter: Hydrate stability correlates with hydrogen-bond strength, which is influenced by fluorine’s electronegativity and lattice geometry .

Basic: What purification strategies are effective for isolating 1,2,4,5-tetrafluorobenzene derivatives from reaction mixtures?

Methodological Answer:

- Recrystallization : Water/acetone mixtures yield high-purity H₂tfBDC·3.2H₂O crystals by exploiting solubility differences .

- Chromatography : Reverse-phase HPLC separates monosubstituted byproducts (e.g., 2,3,5,6-tetrafluorobenzoic acid) using C18 columns and acetonitrile/water gradients .

- Acid-base extraction : Ammonia treatment converts H₂tfBDC to water-soluble (NH₄)₂tfBDC, enabling selective isolation .

Advanced: How do computational models explain the enhanced acidity of hydrogens in 1,2,4,5-tetrafluorobenzene compared to less fluorinated analogs?

Methodological Answer:

- DFT calculations : Show that fluorine’s inductive effect lowers pKa of adjacent hydrogens by ~3–4 units compared to non-fluorinated benzene.

- Natural Bond Orbital (NBO) analysis : Reveals charge depletion at reactive C–H sites due to σ*(C–F) antibonding interactions .

- Comparative studies : 1,2,3,4-Tetrafluorobenzene lacks sufficient acidity for Grignard metalation, highlighting the role of fluorine positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.